molecular formula C12H7ClFN3 B8633422 3-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indole

3-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indole

Cat. No. B8633422
M. Wt: 247.65 g/mol
InChI Key: FRSCVLKKMRHURZ-UHFFFAOYSA-N
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Patent
US08461170B2

Procedure details

Starting materials: 2,4-dichloro-5-fluoropyrimidine and 1H-indole. m/z 248.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1>>[Cl:1][C:2]1[N:7]=[C:6]([C:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][CH:11]=2)[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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